1-Cyclohexyl-2-buten-1-ol

Übersicht

Beschreibung

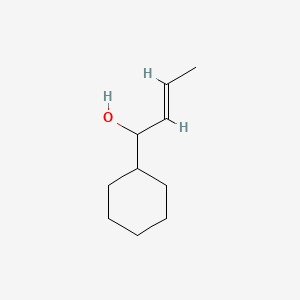

1-Cyclohexyl-2-buten-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexyl derivative of butenol, characterized by the presence of a cyclohexyl group attached to a butenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-buten-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with crotonaldehyde. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of cyclohexylideneacetaldehyde. This method allows for the efficient production of the compound on a larger scale, utilizing catalysts such as palladium or platinum to facilitate the hydrogenation process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexyl-2-buten-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexyl-2-buten-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield cyclohexylbutanol, typically using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, sulfonyl chlorides.

Major Products Formed:

Oxidation: Cyclohexyl-2-buten-1-one.

Reduction: Cyclohexylbutanol.

Substitution: Various substituted cyclohexylbutenols depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Fragrance Applications

1-Cyclohexyl-2-buten-1-ol has been identified as a valuable ingredient in the fragrance industry. Its pleasant scent profile makes it suitable for incorporation into various perfumed products.

Case Study: Fragrance Composition

A patent describes the use of 2,2-dimethyl-3-cyclohexyl-1-propanol, a related compound, as a fragrance component due to its stability and favorable dermatological properties. This highlights a broader trend in the fragrance industry to seek compounds that not only provide scent but also enhance product stability and safety under various conditions .

| Application | Details |

|---|---|

| Perfume Extracts | Used in concentrated forms for high-quality perfume extracts. |

| Cosmetic Products | Incorporated in lotions, creams, and other personal care items. |

| Household Cleaners | Utilized in scented cleaning products to enhance user experience. |

Cosmetic Applications

The cosmetic industry employs this compound due to its multifunctional properties. It serves not only as a fragrance but also contributes to the overall sensory experience of cosmetic formulations.

Regulatory Considerations

Cosmetic formulations containing this compound must comply with safety regulations outlined by authorities such as the European Union (EU) Directive 1223/2009, which mandates thorough safety assessments before market introduction .

Case Study: Safety Assessment

Research indicates that cosmetic products containing this compound undergo rigorous testing for skin irritation and eye safety. Studies show that while it can cause irritation at high concentrations, proper formulation can mitigate these effects .

| Cosmetic Product Type | Functionality |

|---|---|

| Skin Creams | Provides moisturizing properties while enhancing fragrance. |

| Shampoos | Acts as a conditioning agent while imparting a pleasant scent. |

| Deodorants | Serves as an active ingredient for odor masking and skin care benefits. |

Therapeutic Potential

Emerging research suggests potential therapeutic applications of this compound due to its biological activity.

Case Study: Antimicrobial Properties

Studies have indicated that related compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects. This opens avenues for further research into its use in medical formulations aimed at combating infections or enhancing skin health .

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-2-buten-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites, influencing the activity of enzymes and other proteins. The cyclohexyl group provides hydrophobic interactions, further stabilizing these interactions and enhancing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Cyclohexanol: Similar in structure but lacks the butenyl group, making it less reactive in certain chemical reactions.

Cyclohexylmethanol: Contains a methanol group instead of a butenol group, leading to different chemical properties and reactivity.

Cyclohexyl-2-buten-1-one: An oxidized form of 1-Cyclohexyl-2-buten-1-ol, with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its combination of a cyclohexyl group and a butenol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications.

Biologische Aktivität

1-Cyclohexyl-2-buten-1-ol is an organic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 154.25 g/mol, exists as a mixture of cis and trans isomers. Its structural characteristics contribute to various biological interactions, making it a subject of interest in pharmacological and chemical research.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 18736-82-8 |

| Boiling Point | 114°C |

| Appearance | Yellow liquid |

| Purity | ≥95.0% (GC) |

The compound is a colorless to light yellow liquid at room temperature, with a flash point of 66°C, indicating its volatility and potential flammability under certain conditions .

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including antimicrobial and potential therapeutic effects. Below are key findings from diverse studies:

Antimicrobial Activity

A study investigated the antimicrobial properties of several cyclohexyl derivatives, including this compound. The compound demonstrated significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and moderate activity against Gram-negative strains .

Electrocatalytic Oxidation

In a recent study on electrocatalytic processes, this compound was subjected to oxidation reactions using Shvo's catalyst. The results indicated that this compound could be effectively oxidized under specific conditions, leading to the formation of ketones with potential applications in organic synthesis .

Case Studies

- Case Study on Antibacterial Properties : A research article highlighted the synthesis of various ketone derivatives, including this compound, which were tested for their antibacterial efficacy. The study concluded that these compounds could serve as lead candidates for developing new antibacterial agents due to their significant inhibitory effects on bacterial growth .

- Electrochemical Behavior : In another investigation focused on the electrochemical behavior of allylic alcohols, including this compound, it was found that the compound exhibited favorable oxidation characteristics, making it suitable for applications in organic transformations and electrochemical synthesis .

Potential Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Given its antimicrobial properties, this compound may be explored further in drug development for treating bacterial infections.

- Chemical Synthesis : Its reactivity in oxidation processes positions it as a valuable intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

(E)-1-cyclohexylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIIBXRIIUAFOT-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79605-62-2 | |

| Record name | 1-Cyclohexyl-2-buten-1-ol (c,t) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079605622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: Does this research offer any insights into the potential applications of 1-cyclohexyl-2-buten-1-ol?

A2: Unfortunately, the research primarily focuses on identifying the presence of novel compounds, including this compound, within the treated Oroxylum indicum [, ]. It does not investigate the potential applications or bioactivities of this specific compound. Further research is necessary to explore its potential uses in areas such as medicine, agriculture, or material science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.